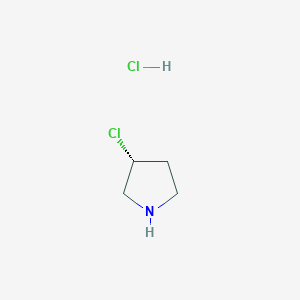

(R)-3-Chloropyrrolidine hydrochloride

Description

Contextual Significance as a Chiral Pyrrolidine (B122466) Derivative

The significance of (R)-3-Chloropyrrolidine hydrochloride lies in its identity as a chiral pyrrolidine derivative. The pyrrolidine ring is a prevalent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals. The introduction of a stereocenter, in this case at the C-3 position, imparts chirality to the molecule, a fundamental property in drug design and development. The specific three-dimensional arrangement of atoms in a chiral molecule can dictate its biological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Therefore, the availability of enantiomerically pure building blocks like this compound is crucial for the synthesis of single-enantiomer drugs, leading to improved efficacy and safety profiles.

Role as a Precursor and Chiral Building Block in Complex Molecular Construction

This compound serves as a versatile precursor and a valuable chiral building block in the stereoselective synthesis of complex organic molecules. The presence of both a secondary amine and a reactive chlorine atom allows for a wide range of chemical modifications. The nitrogen atom can undergo various reactions such as N-alkylation, N-acylation, and N-arylation, while the chlorine atom can be displaced by a variety of nucleophiles through substitution reactions, often proceeding with inversion of configuration (SN2 mechanism). This dual reactivity, combined with the fixed stereochemistry at the chlorine-bearing carbon, enables chemists to introduce the chiral pyrrolidine scaffold into larger, more complex structures with a high degree of stereocontrol.

A prominent example of its application is in the synthesis of muscarinic M3 receptor antagonists, such as darifenacin. In the synthesis of darifenacin, a derivative of (R)-3-chloropyrrolidine plays a crucial role. For instance, (R)-3-hydroxypyrrolidine hydrochloride can be converted to a 3-chloropyrrolidine (B169988) derivative, which then serves as a key intermediate. chemicalbook.com The subsequent reaction of this chiral chloro-pyrrolidine intermediate with other molecular fragments allows for the construction of the final complex drug molecule. chemicalbook.com The (R)-stereocenter of the chloropyrrolidine precursor is essential for the desired pharmacological activity of darifenacin.

Current Research Landscape and Academic Focus on this compound

The current research landscape surrounding this compound and related chiral pyrrolidines remains active, driven by the continuous demand for new and efficient methods for the synthesis of enantiomerically pure pharmaceuticals. Academic and industrial research focuses on several key areas:

Development of Novel Synthetic Routes: Efforts are ongoing to develop more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives. This includes the exploration of new catalytic systems and the use of readily available starting materials.

Exploration of New Applications: Researchers are continuously investigating new applications for this chiral building block in the synthesis of a diverse range of biologically active molecules beyond muscarinic receptor antagonists. This includes its potential use in the development of antiviral agents, neurochemicals, and other therapeutic agents.

Asymmetric Synthesis Methodologies: The broader field of asymmetric synthesis continues to influence the use of chiral building blocks like this compound. Research into new asymmetric reactions and organocatalysis provides novel ways to incorporate and manipulate this chiral scaffold in complex molecular architectures. nih.gov

While specific academic focus may not always be on the hydrochloride salt itself, the underlying chiral 3-chloropyrrolidine scaffold is a subject of significant interest in the context of synthetic methodology and medicinal chemistry. The development of new reactions that utilize such chiral synthons is a testament to their enduring importance in the construction of molecules with precise three-dimensional structures and tailored biological functions.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3R)-3-chloropyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClN.ClH/c5-4-1-2-6-3-4;/h4,6H,1-3H2;1H/t4-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVCMMDAWUYBCG-PGMHMLKASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@@H]1Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Fundamental Stereochemical Principles and Absolute Configuration of R 3 Chloropyrrolidine Hydrochloride

Defining Chiral Centers and Enantiomeric Relationships within Pyrrolidine (B122466) Systems

A chiral center, or stereocenter, is a carbon atom bonded to four different substituent groups. libretexts.org In the case of 3-Chloropyrrolidine (B169988), the carbon atom at the third position (C3) of the pyrrolidine ring is a chiral center. It is bonded to a hydrogen atom, a chlorine atom, and two different carbon segments of the ring (-CH2-NH- and -CH2-CH2-).

The presence of this single chiral center means that 3-Chloropyrrolidine can exist as a pair of stereoisomers that are non-superimposable mirror images of each other. mappingignorance.org These isomers are known as enantiomers. solubilityofthings.com The two enantiomers of 3-Chloropyrrolidine are designated as (R)-3-Chloropyrrolidine and (S)-3-Chloropyrrolidine.

While enantiomers have identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), they can exhibit markedly different biological activities. mappingignorance.orgmyheplus.com This is because biological systems, such as enzymes and receptors, are themselves chiral and interact differently with each enantiomer. solubilityofthings.com For this reason, the synthesis and use of a single, pure enantiomer is often crucial in pharmaceutical applications. mdpi.comacs.org The pyrrolidine ring is a common structural motif in many pharmaceutical drugs and natural alkaloids. mappingignorance.orgnih.govacs.org

Methodologies for Absolute Configuration Determination (e.g., X-ray Crystallography)

Determining the absolute configuration—the precise three-dimensional arrangement of atoms—of a chiral molecule is a critical task in stereochemistry. wikipedia.org Several experimental techniques can be employed for this purpose, with X-ray crystallography being the most definitive method. purechemistry.orgnih.gov

X-ray Crystallography: This is considered the gold standard for determining the absolute configuration of a molecule. purechemistry.orgresearchgate.net The technique requires a single, high-quality crystal of the compound. X-rays are diffracted by the electrons in the crystal, producing a diffraction pattern. purechemistry.org Analysis of this pattern allows for the creation of a three-dimensional electron density map of the molecule, from which the exact spatial arrangement of every atom can be determined. purechemistry.org For chiral molecules, a phenomenon known as anomalous dispersion can be used to unambiguously assign the absolute configuration. wikipedia.orgresearchgate.netresearchgate.net The hydrochloride salt form of an amine can be particularly useful for obtaining crystals suitable for analysis. researchgate.net

Vibrational Optical Activity (VOA): Techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) measure the differential interaction of a chiral molecule with left and right circularly polarized light. nih.gov These methods are powerful alternatives to X-ray crystallography, especially for samples that are difficult to crystallize, such as oils or liquids. nih.gov The experimental VOA spectrum is compared to a spectrum predicted by quantum mechanical calculations for a known configuration (R or S) to assign the absolute configuration of the sample. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents or chiral solvating agents can induce temporary chemical shift differences between the enantiomers. purechemistry.org This allows for their differentiation and, in some cases, the determination of absolute configuration by comparing the results to known standards. purechemistry.orgresearchgate.net

| Method | Principle | Sample Requirement | Key Advantage |

| Single-Crystal X-ray Crystallography | Analysis of X-ray diffraction patterns from a single crystal to determine the 3D atomic arrangement. nih.gov | High-quality single crystal. nih.gov | Provides an unambiguous and definitive determination of absolute configuration. wikipedia.org |

| Vibrational Circular Dichroism (VCD) | Measures the differential absorption of left and right circularly polarized infrared light. nih.gov | Solution, neat liquid, or oil. | Does not require crystallization; applicable to a wider range of sample types. nih.gov |

| NMR with Chiral Auxiliaries | A chiral reagent is added to create diastereomeric complexes which have distinct NMR spectra. purechemistry.org | Solution of the compound. | Can be used when crystallization is not feasible; provides structural information in solution. |

Stereochemical Nomenclature and Representation (R/S System)

To unambiguously name different enantiomers, chemists use the Cahn-Ingold-Prelog (CIP) nomenclature system, which assigns a descriptor, either R (from the Latin rectus, for right) or S (from the Latin sinister, for left), to each chiral center. libretexts.orglumenlearning.comlibretexts.org The assignment is based on a set of priority rules.

The CIP Priority Rules:

Assign Priorities: Each of the four groups attached to the chiral center is assigned a priority from 1 (highest) to 4 (lowest). Priority is based on the atomic number of the atom directly bonded to the chiral center—the higher the atomic number, the higher the priority. lumenlearning.comvanderbilt.edu

Ties: If two or more of the directly-bonded atoms are the same, the priority is determined by moving to the next atoms along the chains until a point of difference is found. myheplus.comwikipedia.org

Orientation: The molecule is then oriented in space so that the group with the lowest priority (4) is pointing away from the viewer. solubilityofthings.comlibretexts.org

Assign Configuration: With the lowest priority group in the back, the direction from the highest priority group (1) to the second (2) to the third (3) is observed. libretexts.org

If the direction is clockwise , the configuration is assigned R . libretexts.org

If the direction is counter-clockwise , the configuration is assigned S . libretexts.org

For (R)-3-Chloropyrrolidine, the chiral center is the C3 carbon. The four groups attached to it are: -Cl, -H, -C2H2NH-, and -C4H2NH-.

| Group Attached to C3 | Atom Directly Bonded | Atomic Number | Priority | Justification |

| Chlorine | Cl | 17 | 1 | Chlorine has the highest atomic number of the directly attached atoms. |

| Ring Carbon (C2) | C | 6 | 2 | The carbon atoms are tied. Moving out, C2 is bonded to N, C, H. C4 is bonded to C, H, H. Nitrogen (atomic no. 7) at C2 takes priority over the Carbon (atomic no. 6) at C4. |

| Ring Carbon (C4) | C | 6 | 3 | Lower priority than the C2 path. |

| Hydrogen | H | 1 | 4 | Hydrogen has the lowest atomic number. |

To assign the configuration, the molecule is viewed with the hydrogen atom (priority 4) pointing away. The path from the chlorine (1) to the C2 carbon (2) to the C4 carbon (3) traces a clockwise direction. Therefore, the absolute configuration is designated as (R) .

Advanced Synthetic Methodologies for R 3 Chloropyrrolidine Hydrochloride

Enantioselective Synthesis Approaches

Enantioselective synthesis provides a direct pathway to the desired enantiomer, avoiding the need for chiral resolution of a racemic mixture. These approaches can be broadly categorized into transformations utilizing chiral substrates, chiral auxiliaries, and asymmetric catalysis.

Asymmetric Transformations via Chiral Substrates

A common and practical approach to (R)-3-chloropyrrolidine hydrochloride involves the stereospecific modification of a readily available chiral precursor, most notably (R)-3-hydroxypyrrolidine.

The synthesis typically commences with the protection of the nitrogen atom of (R)-3-hydroxypyrrolidine, often as its hydrochloride salt. The tert-butoxycarbonyl (Boc) group is a frequently employed protecting group due to its stability under various reaction conditions and its facile removal under acidic conditions. The protection of (R)-3-hydroxypyrrolidine is a standard procedure that yields N-Boc-(R)-3-hydroxypyrrolidine, a key intermediate for the subsequent chlorination step.

| Starting Material | Protecting Group | Key Intermediate |

| (R)-3-Hydroxypyrrolidine hydrochloride | tert-butoxycarbonyl (Boc) | N-Boc-(R)-3-hydroxypyrrolidine |

The conversion of the hydroxyl group in N-protected (R)-3-hydroxypyrrolidine to a chloride with retention of configuration is a critical step. Achieving high stereospecificity is paramount to ensure the enantiomeric purity of the final product. Several reagents and conditions have been explored for this transformation.

Thionyl Chloride (SOCl₂): The reaction of alcohols with thionyl chloride can proceed through different mechanisms, leading to either inversion or retention of stereochemistry. For retention of configuration, the reaction is often carried out in a non-polar solvent without a base. The proposed mechanism involves the formation of a chlorosulfite ester, which then undergoes an intramolecular nucleophilic substitution (SNi) where the chloride is delivered from the same face as the departing chlorosulfite group. The addition of catalytic amounts of titanium (IV) tetrachloride has been shown to promote stereoretentive chlorination of cyclic alcohols by chelating the chlorosulfite leaving group and delivering the chloride from the front face. nih.gov

Appel Reaction: The Appel reaction, which utilizes a phosphine (B1218219) and a carbon tetrahalide (e.g., triphenylphosphine (B44618) and carbon tetrachloride), is another method for the chlorination of alcohols. This reaction typically proceeds with inversion of stereochemistry via an SN2 mechanism. However, modifications to the reaction conditions or the use of specific phosphine reagents can sometimes influence the stereochemical outcome, although inversion is the more common pathway.

Other Reagents: Other chlorinating agents like phosphorus pentachloride (PCl₅) can also be employed. The stereochemical outcome with PCl₅ can be variable and depends on the substrate and reaction conditions.

| Reagent System | Predominant Stereochemical Outcome | Mechanistic Pathway |

| Thionyl chloride (in non-polar solvent) | Retention | SNi (internal nucleophilic substitution) |

| Thionyl chloride / Pyridine | Inversion | SN2 |

| Triphenylphosphine / Carbon tetrachloride (Appel Reaction) | Inversion | SN2 |

Following the stereospecific chlorination, the N-protecting group (e.g., Boc) is removed under acidic conditions to yield the final product, this compound.

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is established, the auxiliary is removed. While a widely used strategy in asymmetric synthesis, specific examples of chiral auxiliary-mediated synthesis to directly produce (R)-3-chloropyrrolidine are not extensively documented in readily available literature. In principle, a chiral auxiliary could be attached to the nitrogen of a pyrrolidine (B122466) precursor, influencing the stereoselective introduction of a chlorine atom at the C3 position or guiding the cyclization of an acyclic precursor to form the desired (R)-enantiomer. For instance, pseudoephedrine has been successfully employed as a chiral auxiliary in asymmetric Michael reactions to generate substituted lactones. researchgate.net A similar strategy could potentially be adapted for the synthesis of chiral pyrrolidines.

Asymmetric Catalysis in Pyrrolidine Ring Formation

Asymmetric catalysis offers an elegant and atom-economical approach to enantiomerically enriched compounds. This strategy involves the use of a small amount of a chiral catalyst to generate a large quantity of a chiral product. Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, including pyrrolidines. mdpi.comrsc.org For example, cinchona alkaloid-derived bifunctional catalysts have been used in asymmetric cascade reactions to construct highly substituted pyrrolidines with excellent enantioselectivity. rsc.org While these methods demonstrate the potential for creating chiral pyrrolidine rings, the direct catalytic asymmetric synthesis of (R)-3-chloropyrrolidine remains a specialized challenge that requires a catalyst capable of controlling the stereochemistry of the chlorination step or the ring-forming reaction that incorporates the chloro-substituent.

Chiral Pool Synthetic Strategies

The chiral pool is a collection of abundant and inexpensive enantiopure natural products, such as amino acids, sugars, and terpenes, which can be used as starting materials for the synthesis of complex chiral molecules. iupac.org This approach leverages the pre-existing stereocenters in these natural products to control the stereochemistry of the target molecule.

For the synthesis of this compound, amino acids like L-malic acid and D-glutamic acid are potential chiral pool starting materials.

From L-Malic Acid: (S)-Malic acid, a readily available dicarboxylic acid, has been utilized as a chiral precursor for the synthesis of (R)-3-methylpyrrolidine alkaloids. nih.gov A similar strategy could be envisioned for (R)-3-chloropyrrolidine. The synthetic sequence would involve the transformation of the carboxylic acid and hydroxyl groups of L-malic acid into the amine and chloro functionalities of the target molecule, followed by cyclization to form the pyrrolidine ring.

From D-Glutamic Acid: D-Glutamic acid, the unnatural enantiomer of the common amino acid, can serve as a versatile chiral building block. Synthetic routes starting from glutamic acid often involve reduction of the carboxylic acid groups and subsequent manipulation of the functional groups to construct the desired heterocyclic ring. For instance, L-glutamic acid has been used in the synthesis of 3-amino substituted piperidines. researchgate.net A synthetic pathway from D-glutamic acid to (R)-3-chloropyrrolidine would likely involve reduction of the side-chain carboxylic acid to an alcohol, conversion of the alcohol to a leaving group, and subsequent intramolecular cyclization. The stereocenter at the alpha-carbon of D-glutamic acid would control the stereochemistry at the C4 position of a pyrrolidine precursor, which would then need to be transformed to the C3 position of the final product, or the synthesis would need to be designed to directly establish the stereocenter at the desired position.

| Chiral Pool Starting Material | Key Transformations |

| L-Malic Acid | Functional group interconversions (hydroxyl to chloro, carboxyl to amine), cyclization. |

| D-Glutamic Acid | Reduction of carboxylic acids, functional group manipulation, intramolecular cyclization. |

The development of these advanced synthetic methodologies is crucial for the efficient and scalable production of enantiomerically pure this compound, a key component in the synthesis of modern pharmaceuticals. Each approach offers distinct advantages and challenges, and the choice of a particular method often depends on factors such as cost, scalability, and the desired level of enantiopurity.

Derivation from Naturally Occurring Chiral Precursors

The synthesis of enantiomerically pure compounds from readily available, inexpensive, and optically pure natural products is a cornerstone of asymmetric synthesis, often referred to as the "chiral pool" approach. Naturally occurring chiral precursors such as amino acids and hydroxy acids provide a robust foundation for constructing complex chiral molecules. For the synthesis of this compound, chiral precursors like L-malic acid and D-glutamic acid serve as viable starting materials, embedding the desired stereochemistry from the outset and avoiding the need for subsequent chiral resolution.

A plausible synthetic pathway commencing from D-glutamic acid involves a series of well-established transformations. D-glutamic acid already possesses the (R)-stereocenter that can be elaborated to form the pyrrolidine ring. A typical sequence would involve:

Reduction of Carboxylic Acids: Both carboxylic acid groups of D-glutamic acid are reduced to the corresponding alcohols, forming a chiral diol. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Protection of the Amine: The primary amine is protected, often as a carbamate (B1207046) (e.g., Boc or Cbz), to prevent its interference in subsequent steps.

Cyclization: The diol is then converted into a di-leaving group, for instance, by tosylation of the hydroxyl groups. Intramolecular cyclization via nucleophilic substitution by the protected amine nitrogen atom forms the protected pyrrolidine ring.

Functional Group Manipulation: The resulting protected (R)-4-hydroxymethylpyrrolidine can be converted to the target compound. This involves converting the hydroxymethyl group into a chlorine atom, which may require a multi-step process including oxidation and subsequent chlorination, or direct substitution reactions. A more direct route involves the conversion of one of the hydroxyl groups of the intermediate diol into a good leaving group, followed by cyclization and subsequent conversion of the remaining hydroxyl group to a chloride.

Deprotection: Finally, removal of the nitrogen protecting group yields (R)-3-Chloropyrrolidine, which is then converted to its hydrochloride salt.

Similarly, L-malic acid can be utilized. researchgate.netnih.gov Its stereocenter can be transformed through a series of steps including amination, reduction, and cyclization to yield the chiral pyrrolidine skeleton. These chiral pool-based syntheses are advantageous as they provide direct access to the desired enantiomer with high optical purity.

Resolution of Racemic 3-Chloropyrrolidine (B169988) Hydrochloride

Classical resolution is a widely employed technique for separating enantiomers from a racemic mixture. This method relies on the reaction of the racemic compound with a single enantiomer of a resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by methods such as fractional crystallization.

Diastereomeric Salt Formation and Separation Techniques

The resolution of racemic 3-chloropyrrolidine, a basic compound, is typically achieved using a chiral acidic resolving agent. The process involves the formation of two diastereomeric salts: [(R)-3-chloropyrrolidinium • (R)-acid] and [(S)-3-chloropyrrolidinium • (R)-acid]. Due to their different three-dimensional structures, these salts exhibit distinct solubilities in a given solvent system. nii.ac.jp One salt will preferentially crystallize from the solution, while the other remains dissolved in the mother liquor.

The success of this technique hinges on the selection of an appropriate resolving agent and solvent system. Derivatives of tartaric acid are among the most common and effective resolving agents for amines. researchgate.netrsc.orgmdpi.com The choice of solvent is critical, as it modulates the solubility difference between the diastereomeric salts. A systematic screening of various solvents and resolving agents is typically performed to identify the optimal conditions that provide high yield and high diastereomeric excess (d.e.) of the desired salt.

After the less soluble diastereomeric salt is isolated by filtration, it is purified through recrystallization to achieve high optical purity. The pure diastereomeric salt is then treated with a base to liberate the free (R)-3-chloropyrrolidine, which is subsequently isolated and converted to its stable hydrochloride salt. The resolving agent can often be recovered and reused.

Table 1: Common Chiral Resolving Agents for Racemic Amines

| Resolving Agent Class | Specific Examples |

|---|---|

| Tartaric Acid Derivatives | (+)-(2R,3R)-Tartaric acid |

| (-)-(2S,3S)-Tartaric acid | |

| (+)-O,O'-Dibenzoyl-D-tartaric acid (DBTA) | |

| (-)-O,O'-Di-p-toluoyl-L-tartaric acid (DPTTA) | |

| Mandelic Acid Derivatives | (R)-(-)-Mandelic acid |

| (S)-(+)-Mandelic acid | |

| Camphorsulfonic Acid | (1R)-(-)-10-Camphorsulfonic acid |

This table presents a selection of commonly used resolving agents for the separation of racemic amines via diastereomeric salt formation. The optimal agent for 3-chloropyrrolidine would be determined through experimental screening.

Chromatographic Enantiomeric Resolution (e.g., Chiral HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. The separation is achieved using a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers of the analyte. These transient interactions result in different retention times for the two enantiomers, allowing for their separation.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and excellent chiral recognition capabilities. nih.gov Commercially available columns, such as those under the Lux® (Phenomenex) and CHIRALPAK® (Daicel) brands, feature these polysaccharide derivatives coated or immobilized on a silica (B1680970) support. phenomenex.comphenomenex.comhplcmart.comnih.govamerigoscientific.com

The chiral recognition mechanism of these CSPs is complex, involving a combination of interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical grooves of the polysaccharide structure. chromatographyonline.com The separation of a basic compound like 3-chloropyrrolidine hydrochloride often involves a normal-phase or polar organic mobile phase, typically consisting of an alkane (like hexane (B92381) or heptane) mixed with an alcohol (like ethanol (B145695) or isopropanol) and a basic additive (like diethylamine, DEA) to improve peak shape and resolution.

Table 2: Representative Chiral HPLC Columns for Amine Separation

| Column Name | Chiral Selector | Typical Mobile Phase Modes |

|---|---|---|

| Lux® Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic, Reversed Phase, SFC |

| Lux® i-Amylose-3 | Amylose tris(3-chloro-5-methylphenylcarbamate) | Normal Phase, Polar Organic, Reversed Phase, SFC |

| Lux® i-Cellulose-5 | Cellulose tris(3,5-dichlorophenylcarbamate) | Normal Phase, Polar Organic, Reversed Phase, SFC |

| CHIRALPAK® AD | Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase, Polar Organic |

| CHIRALPAK® AS | Amylose tris((S)-α-methylbenzylcarbamate) | Normal Phase, Polar Organic |

This table lists common polysaccharide-based chiral stationary phases suitable for the analytical or preparative separation of chiral amines. The selection of the optimal column and mobile phase requires systematic screening.

Novel Synthetic Route Development and Process Optimization Studies

The development of novel and efficient synthetic routes is crucial for the large-scale, cost-effective production of enantiomerically pure active pharmaceutical ingredients (APIs) and intermediates. Process optimization studies aim to improve existing synthetic methods by enhancing yield, purity, safety, and environmental sustainability while reducing costs.

For this compound, research in this area focuses on two main strategies: improving the efficiency of classical resolution or developing a direct asymmetric synthesis.

Process Optimization of Chiral Resolution: Optimization of the diastereomeric salt resolution process involves a multi-parameter approach. Key variables include:

Resolving Agent and Stoichiometry: Evaluating a library of resolving agents to find one that provides the best selectivity and crystallization properties. The molar ratio of the resolving agent is also optimized to maximize the yield of the desired enantiomer.

Solvent System: Screening various solvents and solvent mixtures to maximize the solubility difference between the diastereomeric salts, thereby improving the resolution efficiency.

Temperature Profile: Optimizing the crystallization and cooling temperatures to control crystal growth and purity.

Novel Asymmetric Synthetic Routes: Developing a catalytic asymmetric synthesis is a highly desirable alternative to resolution. This approach creates the chiral center selectively, avoiding the formation of the unwanted enantiomer and the need for a separation step. Potential asymmetric routes to this compound could involve:

Asymmetric Hydrogenation: The enantioselective hydrogenation of a suitable prochiral pyrroline (B1223166) precursor using a chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral ligand).

Catalytic Asymmetric Amination: The asymmetric addition of an amine to a suitable precursor, establishing the chiral center.

Enzymatic Methods: The use of enzymes, such as transaminases, to perform stereoselective transformations. google.com For example, a prochiral ketone could be converted into the corresponding chiral amine with high enantioselectivity.

These novel routes, while often requiring significant initial investment in catalyst development and process design, can offer substantial advantages in terms of efficiency, atom economy, and reduced waste generation, making them attractive for modern pharmaceutical manufacturing. heidolph.comvcu.edu

Chemical Reactivity and Derivatization Strategies of R 3 Chloropyrrolidine Hydrochloride

Nucleophilic Substitution Reactions at the Chlorinated Position

The carbon atom at the C-3 position of the pyrrolidine (B122466) ring is bonded to a chlorine atom, rendering it electrophilic and susceptible to attack by various nucleophiles. This reactivity allows for the displacement of the chloride ion, a good leaving group, to form new carbon-heteroatom or carbon-carbon bonds. The stereochemistry at the C-3 position is a critical factor in these reactions, often proceeding with an inversion of configuration, typical of an SN2 mechanism.

Common nucleophiles used in these substitution reactions include:

Oxygen Nucleophiles: Hydroxide ions or alkoxides can be used to introduce a hydroxyl or ether functionality, respectively. For instance, the synthesis of (R)-3-hydroxypyrrolidine can be achieved from (R)-3-chloropyrrolidine. google.comwipo.int

Nitrogen Nucleophiles: Amines and azides serve as effective nitrogen nucleophiles. The reaction with amines can lead to the formation of 3-amino-pyrrolidine derivatives. savemyexams.comchemguide.co.uk However, the inherent nucleophilicity of the pyrrolidine nitrogen itself can lead to competing side reactions, including self-alkylation or the formation of quaternary ammonium (B1175870) salts, necessitating careful control of reaction conditions or the use of a protecting group on the pyrrolidine nitrogen. chemguide.co.uklibretexts.org

Sulfur Nucleophiles: Thiolates can displace the chloride to form 3-thio-pyrrolidine derivatives.

An important intramolecular reaction pathway involves the pyrrolidine nitrogen acting as a nucleophile, leading to the formation of a strained, bicyclic azetidinium ion intermediate. This intermediate is a highly reactive alkylating agent and can be subsequently opened by an external nucleophile. This pathway has been identified as the operative mechanism in the alkylation of phenols with 1-(3-chloropropyl)pyrrolidine, a related compound.

| Nucleophile | Reagent Example | Product Type | Reaction Conditions |

| Oxygen | NaOH | (R)-3-Hydroxypyrrolidine | Methanolic NaOH |

| Nitrogen | Ammonia (B1221849) | (R)-3-Aminopyrrolidine | Excess ammonia in ethanol (B145695), sealed tube |

| Sulfur | Sodium thiomethoxide | (R)-3-(Methylthio)pyrrolidine | Aprotic solvent (e.g., DMF) |

| Carbon | Sodium cyanide | (R)-3-Cyanopyrrolidine | Polar aprotic solvent (e.g., DMSO) |

Electrophilic Transformations of the Pyrrolidine Nitrogen

The secondary amine in the (R)-3-chloropyrrolidine scaffold possesses a lone pair of electrons, making it a potent nucleophile. This allows for a variety of transformations upon reaction with electrophiles, primarily focusing on N-alkylation, N-acylation, and the strategic use of protecting groups.

N-alkylation involves the formation of a new carbon-nitrogen bond at the pyrrolidine nitrogen. This is typically achieved by reacting the amine with an alkyl halide in the presence of a base to neutralize the resulting hydrohalic acid. sciencemadness.org The choice of base is crucial to prevent the formation of the hydrochloride salt of the starting amine, which would render it non-nucleophilic. sciencemadness.org Common bases include potassium carbonate or sodium carbonate. sciencemadness.org

The reactivity of the amine nucleophile follows the general trend of secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com This increased nucleophilicity upon alkylation means that reactions can sometimes proceed to form quaternary ammonium salts if not carefully controlled. libretexts.org

Table of Common N-Alkylation Reactions

| Alkylating Agent | Base | Solvent | Product |

| Methyl iodide | K₂CO₃ | Acetonitrile | (R)-3-Chloro-1-methylpyrrolidine |

| Benzyl bromide | Na₂CO₃ | DMF | (R)-1-Benzyl-3-chloropyrrolidine |

| Ethyl bromoacetate | Triethylamine | THF | Ethyl 2-((R)-3-chloropyrrolidin-1-yl)acetate |

N-acylation is the process of introducing an acyl group (R-C=O) to the pyrrolidine nitrogen, forming an amide. This transformation is fundamental in peptide synthesis and the creation of various functional molecules. The most common acylating agents are acyl chlorides and acid anhydrides. researchgate.net These reagents are highly reactive towards the amine nucleophile.

The reaction between an acyl chloride and an amine is typically rapid and exothermic. nih.gov The mechanism involves nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a chloride ion to form the stable amide product. nih.gov Due to the formation of hydrochloric acid as a byproduct, a base is often added to the reaction mixture to act as a scavenger.

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the pyrrolidine nitrogen to prevent unwanted side reactions. This is achieved by introducing a protecting group, which can be selectively removed later in the synthetic sequence.

The tert-butoxycarbonyl (Boc) group is one of the most common and versatile protecting groups for amines. wikipedia.orgfishersci.co.uk It is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. fishersci.co.uk The Boc group is valued for its stability under a wide range of conditions, including basic, reductive, and nucleophilic environments. wikipedia.orgchemimpex.com

Deprotection, or the removal of the Boc group, is most commonly achieved under acidic conditions. fishersci.co.uk A solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in an organic solvent like methanol (B129727) or dioxane are standard reagents for this purpose. wikipedia.org Alternative, milder methods have also been developed for substrates that are sensitive to strong acids, including using oxalyl chloride in methanol or employing deep eutectic solvents. rsc.orgnih.govmdpi.com

Common N-Boc Protection and Deprotection Conditions

| Transformation | Reagents | Solvent | Conditions |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaOH, DMAP) | Acetonitrile, THF, or Water | Room Temperature |

| Deprotection (Standard) | Trifluoroacetic Acid (TFA) or HCl | Dichloromethane or Methanol/Dioxane | Room Temperature |

| Deprotection (Mild) | Oxalyl Chloride | Methanol | Room Temperature |

Ring-Opening and Ring-Expansion Reactions Involving the Pyrrolidine Scaffold

While functionalization of the existing pyrrolidine scaffold is common, reactions that alter the ring structure itself, such as ring-opening or ring-expansion, represent more advanced synthetic strategies. These transformations can provide access to unique and complex molecular architectures that would be difficult to synthesize otherwise.

Ring-opening of unstrained cyclic amines like pyrrolidine is a challenging transformation due to the stability of the C-N bond. researchgate.net Strategies to achieve this often involve an initial activation step, such as oxidation at the α-carbon to form an N-acyliminium ion intermediate, which is then susceptible to cleavage by a nucleophile. nih.gov

Ring-expansion reactions can convert the five-membered pyrrolidine ring into a larger six-membered (piperidine) or seven-membered (azepane) ring. For example, a copper-promoted intramolecular Ullmann-type annulation followed by a rearrangement cascade has been used to transform highly functionalized 5-arylpyrrolidine-2-carboxylates into 1H-benzo[b]azepine derivatives. acs.org Another approach involves the ring contraction of larger rings, such as pyridines, to form functionalized pyrrolidines, highlighting the synthetic interplay between different heterocyclic systems. researchgate.netnih.gov

Regioselective and Stereoselective Functionalization of the Pyrrolidine Ring

Beyond the inherent reactivity at the C-3 chlorine and the nitrogen atom, advanced methods allow for the selective functionalization of other positions on the pyrrolidine ring. Regioselectivity (controlling the position of the new bond) and stereoselectivity (controlling its 3D orientation) are paramount in these transformations, especially when building complex chiral molecules. nih.govua.es

One powerful strategy is directed C-H functionalization. In this approach, a directing group, often attached to the pyrrolidine nitrogen, coordinates to a metal catalyst (commonly palladium or rhodium) and directs the catalytic C-H activation and subsequent bond formation to a specific, often otherwise unreactive, C-H bond. acs.orgresearchgate.net For example, using an aminoquinoline auxiliary as a directing group at the C-3 position of a pyrrolidine derivative can enable the selective palladium-catalyzed arylation at the C-4 position with excellent regio- and stereoselectivity. acs.org This method allows for the synthesis of specific diastereomers, such as cis-3,4-disubstituted pyrrolidines. acs.org

Another approach involves the functionalization of pyrroline (B1223166) precursors. For instance, a palladium-catalyzed hydroarylation of N-alkyl pyrrolines can produce 3-aryl pyrrolidines, which are privileged structures in medicinal chemistry. nih.gov The stereochemical outcome of these reactions is often influenced by the catalyst, ligands, and the existing stereocenters in the starting material, allowing for the synthesis of densely substituted, enantiomerically enriched pyrrolidine derivatives. nih.govua.esfigshare.commdpi.com

Spectroscopic and Advanced Analytical Characterization of R 3 Chloropyrrolidine Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of (R)-3-Chloropyrrolidine hydrochloride in solution. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete picture of the atom-to-atom connectivity and the spatial arrangement of atoms can be assembled.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment, connectivity, and number of protons in the molecule. In the hydrochloride salt form, the pyrrolidine (B122466) nitrogen is protonated, leading to observable signals for the N-H protons, which may exchange with deuterated solvents. The spectrum is characterized by distinct signals for the protons on the pyrrolidine ring.

The proton at the chiral center (C3), being attached to the carbon bearing the chlorine atom, is expected to resonate at a downfield chemical shift compared to the other methylene (B1212753) protons. The protons on the carbons adjacent to the positively charged nitrogen (C2 and C5) are also shifted downfield. The coupling between adjacent, non-equivalent protons results in complex splitting patterns (multiplets), which can be used to map out the proton connectivity.

Table 1: Representative ¹H NMR Data for this compound (Data are typical values and may vary based on solvent and concentration)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2a, H-5a | 3.60 - 3.80 | m | - |

| H-2b, H-5b | 3.40 - 3.60 | m | - |

| H-3 | 4.50 - 4.65 | m | - |

| H-4a | 2.45 - 2.60 | m | - |

| H-4b | 2.25 - 2.40 | m | - |

| N-H₂⁺ | 9.50 - 10.50 | br s | - |

| m = multiplet, br s = broad singlet |

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments. For this compound, four distinct signals are expected, corresponding to the four carbon atoms of the pyrrolidine ring.

The carbon atom bonded to the electronegative chlorine atom (C3) will be significantly deshielded and appear at the lowest field (highest ppm value) among the ring carbons. The carbons adjacent to the protonated nitrogen (C2 and C5) are also shifted downfield due to the inductive effect of the nitrogen atom. The C4 carbon typically appears at the most upfield position.

Table 2: Representative ¹³C NMR Data for this compound (Data are typical values and may vary based on solvent and concentration)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | ~ 52.5 |

| C-3 | ~ 62.0 |

| C-4 | ~ 33.0 |

| C-5 | ~ 51.0 |

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. It would show correlations between H-3 and the protons on C2 and C4, as well as between the protons on C4 and C5, and the geminal protons on C2, C4, and C5, thus confirming the connectivity of the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate protons with their directly attached carbon atoms. An HSQC spectrum would link the proton signal around 4.5 ppm to the carbon signal at ~62.0 ppm, confirming their assignment as H-3 and C-3, respectively.

NOESY (Nuclear Overhauser Effect Spectroscopy): While challenging for small molecules which may not exhibit a strong NOE, this technique could potentially provide information about the through-space proximity of protons, which can help in confirming the relative stereochemistry in more complex derivatives.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysisresearchgate.net

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound. For (R)-3-Chloropyrrolidine, which is analyzed as the free base after introduction into the mass spectrometer, the technique provides a characteristic molecular ion peak.

The presence of a chlorine atom is readily identified by the isotopic pattern of the molecular ion peak. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will show two molecular ion peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of about 3:1.

Molecular Ion (Free Base): C₄H₈ClN

Expected [M]⁺ Peak (for ³⁵Cl): m/z = 105.03

Expected [M+2]⁺ Peak (for ³⁷Cl): m/z = 107.03

Common fragmentation pathways in electron ionization (EI) mass spectrometry involve the loss of the chlorine atom or cleavage of the pyrrolidine ring. The loss of a chlorine radical would result in a fragment at m/z 70, corresponding to the pyrrolidinyl cation.

Table 3: Predicted Mass Spectrometry Data for (R)-3-Chloropyrrolidine (Free Base)

| m/z Value | Proposed Fragment |

| 107 | [C₄H₈³⁷ClN]⁺ |

| 105 | [C₄H₈³⁵ClN]⁺ |

| 70 | [C₄H₈N]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to the secondary ammonium (B1175870) ion (R₂NH₂⁺), C-H bonds, and the C-Cl bond.

The broad and strong absorption in the region of 2700-3000 cm⁻¹ is characteristic of the N-H stretching vibrations of the secondary ammonium salt. The C-H stretching vibrations of the methylene (CH₂) and methine (CH) groups in the pyrrolidine ring typically appear just below 3000 cm⁻¹. The N-H bending vibration (scissoring) gives rise to a band in the 1560-1610 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2700 - 3000 (broad) | N-H Stretch | Secondary Ammonium (R₂NH₂⁺) |

| 2850 - 2980 | C-H Stretch | Alkane (CH₂, CH) |

| 1560 - 1610 | N-H Bend | Secondary Ammonium (R₂NH₂⁺) |

| 600 - 800 | C-Cl Stretch | Chloroalkane |

Chiral Chromatography for Enantiomeric Purity and Excess (ee) Determinationheraldopenaccess.usresearchgate.net

Determining the enantiomeric purity of this compound is crucial, and this is most effectively achieved using chiral chromatography, typically high-performance liquid chromatography (HPLC). heraldopenaccess.us This technique separates the two enantiomers, (R)-3-Chloropyrrolidine and (S)-3-Chloropyrrolidine, allowing for the quantification of each.

The separation is performed on a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support (e.g., Chiralpak® or Chiralcel® columns), are commonly used for this type of separation.

By analyzing a sample and comparing the peak areas of the two enantiomers, the enantiomeric excess (ee) can be calculated using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100

A high ee value, approaching 100%, confirms the high enantiomeric purity of the this compound sample. The choice of mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol), is optimized to achieve baseline separation of the enantiomeric peaks. researchgate.net

Computational Chemistry and Theoretical Investigations of R 3 Chloropyrrolidine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of (R)-3-Chloropyrrolidine hydrochloride. These calculations provide a detailed picture of the electron distribution and orbital energies, which are fundamental to understanding the molecule's stability and chemical reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comnih.gov A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron to a higher energy state, facilitating chemical reactions. mdpi.com For this compound, the presence of the electronegative chlorine atom and the positively charged ammonium (B1175870) group significantly influences the electron distribution and orbital energies.

Another powerful tool is the Molecular Electrostatic Potential (MESP) map, which visualizes the electrostatic potential on the molecule's surface. chemrxiv.orgmdpi.com MESP maps identify electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-deficient regions (positive potential, colored blue), which are prone to nucleophilic attack. researchgate.net In the case of the protonated pyrrolidine (B122466) ring, the area around the ammonium protons would exhibit a strong positive potential, indicating a site for nucleophilic interaction, while the region around the chlorine atom would show negative potential due to its high electronegativity.

Global reactivity descriptors, calculated from HOMO and LUMO energies, offer quantitative measures of reactivity. These descriptors help in predicting how the molecule will interact with other chemical species. researchgate.net

Table 1: Calculated Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Significance | Predicted Influence on this compound |

|---|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. nih.gov | A moderately large gap is expected, suggesting reasonable stability. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. nih.gov | The molecule is expected to be relatively 'hard' due to its ionic nature. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates higher reactivity. irjweb.com | Expected to have low softness, corresponding to lower reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. | High, due to the presence of nitrogen and chlorine atoms. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity of a species to accept electrons. | Expected to be a significant electrophile due to the protonated amine. |

Conformational Analysis and Energy Minimization Studies

Conformational analysis and energy minimization studies, typically performed using molecular mechanics or DFT methods, can identify the most stable conformers of the molecule. researchgate.net In (R)-3-Chloropyrrolidine, the chlorine atom can occupy either a pseudo-axial or a pseudo-equatorial position. Due to steric hindrance, the pseudo-equatorial conformation, where the bulky chlorine atom is further away from the rest of the ring atoms, is generally expected to be the lower energy and thus the more stable conformer.

The puckering of the pyrrolidine ring is often described by two puckering parameters: the amplitude (q) and the phase angle (Φ). In proline, a related molecule, these conformations are often referred to as "UP" and "DOWN" puckers, which can significantly influence the structure of peptides. nih.govresearchgate.net For 3-substituted pyrrolidines, the electronegativity and size of the substituent play a key role in determining the preferred pucker. nih.gov Computational studies can map the potential energy surface (PES) of the ring, revealing the energy barriers between different conformers and their relative populations at equilibrium. unito.it

Table 2: Predicted Conformational Preferences of (R)-3-Chloropyrrolidine

| Conformer | Substituent Position | Pyrrolidine Ring Pucker | Expected Relative Energy | Key Interactions |

|---|---|---|---|---|

| 1 | Pseudo-equatorial | Envelope (C2-endo or C4-exo) | Lowest | Minimizes steric repulsion of the chlorine atom. |

| 2 | Pseudo-axial | Envelope (C2-exo or C4-endo) | Higher | Increased steric strain between the axial chlorine and ring hydrogens. |

| 3 | Pseudo-equatorial | Twist | Intermediate | Represents a transition state or a shallow local minimum on the PES. |

| 4 | Pseudo-axial | Twist | Highest | Combines steric and torsional strain. |

Prediction of Spectroscopic Data and Comparison with Experimental Observations

Computational chemistry provides a powerful means to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions are invaluable for structure elucidation and for validating the accuracy of the computational models by comparing them with experimental results. researchgate.netresearchgate.net

NMR Spectra: The prediction of 1H and 13C NMR chemical shifts is commonly achieved using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. nih.gov The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. nih.gov For this compound, the protonated nitrogen and the adjacent chlorine atom will have significant deshielding effects on the nearby protons and carbons. The protons on C2 and C5, being adjacent to the ammonium nitrogen, are expected to appear at a lower field (higher ppm) compared to those on C4. The proton on C3, being attached to the same carbon as the chlorine, will also be significantly deshielded. Similar trends are expected in the 13C NMR spectrum.

Table 3: Predicted 1H and 13C NMR Chemical Shifts for this compound

| Atom | Predicted 1H Shift (ppm) | Predicted 13C Shift (ppm) | Rationale |

|---|---|---|---|

| C2 | ~3.5 - 3.9 | ~55 - 60 | Adjacent to electron-withdrawing NH2+ group. |

| C3 | ~4.5 - 4.8 | ~60 - 65 | Attached to highly electronegative Cl atom. |

| C4 | ~2.2 - 2.6 | ~35 - 40 | Further from electron-withdrawing groups. |

| C5 | ~3.5 - 3.9 | ~50 - 55 | Adjacent to electron-withdrawing NH2+ group. |

| N-H2+ | ~9.0 - 10.0 | - | Protons on positively charged nitrogen are highly deshielded. |

Note: These are estimated values based on principles and data from similar structures like (S)-3-Hydroxypyrrolidine hydrochloride and 3-Chloropropylamine hydrochloride. chemicalbook.comchemicalbook.com Actual values may vary.

Infrared (IR) Spectra: Theoretical IR spectra are calculated by determining the vibrational frequencies of the molecule's normal modes. nanobioletters.com DFT calculations can predict these frequencies and their corresponding intensities. For this compound, characteristic peaks would include the N-H stretching vibrations of the ammonium group (typically broad, around 2700-3100 cm-1), C-H stretching vibrations (2800-3000 cm-1), N-H bending vibrations (~1500-1600 cm-1), and the C-Cl stretching vibration (600-800 cm-1). Comparing the calculated spectrum with an experimental one allows for the assignment of vibrational modes and confirms the molecule's structure. nanobioletters.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing researchers to explore reaction pathways, identify transition states, and calculate activation energies, thereby providing a detailed, step-by-step understanding of how a reaction occurs. mdpi.comnih.gov For this compound, computational studies could elucidate the mechanisms of various potential reactions.

A plausible reaction for this molecule is an intramolecular nucleophilic substitution, where the nitrogen atom acts as a nucleophile, displacing the chlorine atom to form a strained, bicyclic azetidinium intermediate. This type of rearrangement is known for related haloamines and is a key step in the synthesis of azetidines. researchgate.netmagtech.com.cnrsc.org Computational elucidation of this mechanism would involve several key steps:

Geometry Optimization: The structures of the reactant ((R)-3-Chloropyrrolidine), the transition state, and the product (the bicyclic azetidinium cation) are fully optimized to find their lowest energy conformations.

Transition State Search: A transition state (TS) search algorithm (e.g., Berny optimization or synchronous transit-guided quasi-Newton methods) is used to locate the saddle point on the potential energy surface that connects the reactant and product. nih.gov The TS is characterized by having exactly one imaginary vibrational frequency corresponding to the reaction coordinate.

Frequency Calculations: Vibrational frequency calculations are performed to confirm the nature of the stationary points (minimum for reactant and product, first-order saddle point for the TS) and to obtain the zero-point vibrational energy (ZPVE) corrections.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to trace the reaction pathway down to the reactant and product, confirming that the located TS indeed connects the desired species. rsc.org

Table 4: Computational Workflow for Reaction Mechanism Elucidation

| Step | Computational Method | Objective | Expected Outcome for Intramolecular Cyclization |

|---|---|---|---|

| 1. Reactant/Product Optimization | DFT (e.g., B3LYP/6-31G*) | Find stable geometries of (R)-3-Chloropyrrolidine and the azetidinium cation. | Optimized 3D structures and their electronic energies. |

| 2. Transition State Search | QST2/QST3 or Berny TS Optimization | Locate the highest energy point along the reaction path. | Structure of the transition state where the N-C bond is partially formed and the C-Cl bond is partially broken. |

| 3. Frequency Analysis | DFT Frequency Calculation | Characterize stationary points and calculate ZPVE. | One imaginary frequency for the TS; zero for reactant/product. |

| 4. Reaction Path Following | Intrinsic Reaction Coordinate (IRC) | Confirm the connection between TS and minima. | A smooth energy profile connecting the reactant, TS, and product. |

| 5. Energy Calculation | Single-point energy at a higher level of theory | Obtain accurate activation and reaction energies. | Quantitative data on the kinetic feasibility and thermodynamic driving force of the reaction. |

Applications of R 3 Chloropyrrolidine Hydrochloride As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Enantiopure Pyrrolidine-Containing Heterocycles

The primary utility of (R)-3-chloropyrrolidine hydrochloride in this context lies in its role as an electrophile in SN2 reactions. The pyrrolidine (B122466) nitrogen is typically protected with a suitable group, such as a tert-butoxycarbonyl (Boc) group, to prevent self-reaction and to modulate reactivity. The activated (R)-3-chloropyrrolidine derivative can then react with a variety of nucleophiles to generate a diverse range of 3-substituted enantiopure pyrrolidines. These products are themselves valuable intermediates for more complex heterocyclic systems.

Key transformations include:

Synthesis of 3-Aminopyrrolidines: Reaction with nitrogen nucleophiles, such as azide (B81097) ions followed by reduction, or with primary and secondary amines, leads to the formation of chiral 3-aminopyrrolidine (B1265635) derivatives. These compounds are core structures in many biologically active molecules.

Synthesis of 3-Hydroxypyrrolidines: While often synthesized from other precursors like (R)-3-hydroxypyrrolidine, the chloro-derivative can undergo substitution with oxygen nucleophiles, although direct hydrolysis can be challenging. More commonly, it serves as a precursor to other functional groups that can then be converted to a hydroxyl group.

Synthesis of 3-Thiopyrrolidines: Sulfur nucleophiles, such as thiols or thiocyanate, can readily displace the chloride to afford chiral 3-thiopyrrolidine derivatives, which are intermediates in the synthesis of various pharmaceuticals.

The stereochemical outcome of these substitution reactions is crucial. Under SN2 conditions, the reaction proceeds with an inversion of configuration at the C3 center, yielding the corresponding (S)-3-substituted pyrrolidine derivative. This stereochemical control is fundamental to its utility as a chiral building block.

| Nucleophile | Product Type | Resulting Stereochemistry at C3 |

| Azide (N₃⁻), followed by reduction | (S)-3-Aminopyrrolidine | Inversion (S) |

| Primary/Secondary Amines (RNH₂, R₂NH) | (S)-3-Aminopyrrolidine derivatives | Inversion (S) |

| Thiolates (RS⁻) | (S)-3-Thiopyrrolidine derivatives | Inversion (S) |

| Hydroxide (OH⁻) | (S)-3-Hydroxypyrrolidine | Inversion (S) |

Role in the Asymmetric Synthesis of Complex Natural Products and Analogues

The pyrrolidine ring is a ubiquitous structural motif in a vast number of natural products, particularly alkaloids. Chiral building blocks like this compound are theoretically ideal starting points for the enantioselective synthesis of these complex molecules. By introducing key side chains and building up molecular complexity from the pre-formed, stereochemically defined pyrrolidine core, synthetic pathways can be significantly shortened and made more efficient.

For instance, the synthesis of indolizidine and pyrrolizidine (B1209537) alkaloids, which often feature hydroxyl or amino groups on the pyrrolidine ring, could potentially utilize (R)-3-chloropyrrolidine as a precursor. A common strategy involves the N-alkylation of the pyrrolidine followed by an intramolecular cyclization to form the bicyclic core of the alkaloid. The substituent at the C3 position, introduced via nucleophilic displacement of the chloride, can be elaborated to form the remaining parts of the natural product structure.

While specific, documented total syntheses of complex natural products commencing directly from this compound are not prominently featured in readily available literature, its derivatives, such as (R)-3-hydroxypyrrolidine, are common starting materials. The chloro-derivative serves as a potential precursor to these more commonly used building blocks.

Utilization in the Preparation of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are essential components of catalysts used in asymmetric synthesis to produce enantiomerically pure compounds. The pyrrolidine scaffold is a privileged structure in the design of such ligands due to its conformational rigidity and the stereochemical information embedded within it.

This compound can serve as a precursor for various types of chiral ligands:

Chiral Diphosphine Ligands: The chlorine atom can be displaced by phosphide (B1233454) anions (e.g., LiPPh₂) to introduce phosphine (B1218219) groups. By protecting the pyrrolidine nitrogen and subsequently functionalizing it, bidentate P,N-ligands or diphosphine ligands can be synthesized. These ligands are widely used in transition-metal-catalyzed reactions, such as asymmetric hydrogenation and cross-coupling reactions.

Chiral Diamine Ligands: As described in section 7.1, reaction with amines can generate chiral 3-aminopyrrolidines. These can be further elaborated into chiral diamine ligands, which are effective in a variety of asymmetric transformations, including hydrogenations and transfer hydrogenations catalyzed by ruthenium and rhodium complexes.

Chiral Amino Alcohol Ligands: The chloro group can be converted to a hydroxyl group, and the nitrogen atom can be functionalized to create chiral amino alcohol ligands. These are particularly useful in asymmetric additions of organozinc reagents to aldehydes.

The stereocenter at the C3 position of the pyrrolidine ring is crucial for inducing asymmetry in the catalytic reaction. The substituent introduced at this position can sterically and electronically influence the coordination of the substrate to the metal center, thereby directing the stereochemical outcome of the reaction.

| Ligand Type | Synthetic Approach from (R)-3-Chloropyrrolidine | Typical Catalytic Application |

| P,N-Ligands | Nucleophilic substitution with a phosphide, followed by N-functionalization | Asymmetric allylic alkylation, Heck reaction |

| Chiral Diamines | Nucleophilic substitution with an amine, followed by N-functionalization | Asymmetric hydrogenation, transfer hydrogenation |

| Chiral Amino Alcohols | Conversion of chloro to hydroxyl group, N-functionalization | Asymmetric alkylation of aldehydes |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-3-Chloropyrrolidine hydrochloride with high enantiomeric purity?

- Methodological Answer : Enantioselective synthesis requires chiral resolution techniques or asymmetric catalysis. For example, using chiral auxiliaries (e.g., (S)- or (R)-proline derivatives) during cyclization can enhance stereochemical control. Post-synthesis, verify purity via chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) . Intermediate steps should include monitoring by thin-layer chromatography (TLC) or LC-MS to isolate enantiomers early in the process. Safety protocols for handling chlorinated intermediates (e.g., 3-chloropropionyl chloride derivatives) must align with GHS hazard guidelines .

Q. How is the structural integrity of this compound validated in new synthetic routes?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Compare / spectra with reference data (e.g., DEPT-135 for quaternary carbons).

- X-ray crystallography : Resolve stereochemistry ambiguities by growing single crystals in polar solvents (e.g., ethanol/water mixtures) .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) and isotopic patterns for chlorine ().

Q. What safety protocols are critical when handling this compound in aqueous environments?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, goggles) due to potential HCl release upon hydrolysis .

- Store in airtight containers under inert gas (argon) to prevent moisture absorption.

- Neutralize waste with sodium bicarbonate before disposal, as per EPA guidelines for chlorinated amines .

Q. How does solvent polarity affect the solubility of this compound in reaction media?

- Methodological Answer :

- Polar aprotic solvents (DMF, DMSO) enhance solubility for nucleophilic substitutions.

- For recrystallization, use ethanol/ether mixtures (1:3) to maximize yield while minimizing decomposition.

- Measure solubility via UV-Vis spectroscopy at λ = 254 nm, correlating absorbance with concentration gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic stability data for this compound?

- Methodological Answer :

- Perform differential scanning calorimetry (DSC) under controlled humidity to assess decomposition kinetics.

- Cross-validate with thermogravimetric analysis (TGA) to distinguish between moisture-induced vs. intrinsic thermal degradation .

- Replicate studies using standardized protocols (e.g., ASTM E537) to isolate environmental variables .

Q. What advanced strategies ensure enantiomeric excess (ee) >99% in scaled-up syntheses?

- Methodological Answer :

- Use dynamic kinetic resolution (DKR) with immobilized enzymes (e.g., lipase B from Candida antarctica) to recycle undesired enantiomers .

- Implement continuous-flow reactors with chiral catalysts (e.g., Ru-BINAP complexes) to enhance reaction control and ee .

- Monitor ee in real-time using inline circular dichroism (CD) spectroscopy .

Q. How does the hydrochloride salt form influence the compound’s stability under long-term storage?

- Methodological Answer :

- Conduct accelerated stability studies (ICH Q1A guidelines) at 40°C/75% RH for 6 months.

- Compare free base vs. salt stability via -NMR peak shifts (e.g., amine proton resonance changes) .

- Optimize storage with desiccants (silica gel) and oxygen scavengers in amber glass vials .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Use DFT calculations (B3LYP/6-311+G(d,p)) to model transition states and activation energies.

- Simulate solvent effects with COSMO-RS to predict reaction pathways in DMSO vs. THF .

- Validate with kinetic isotope effect (KIE) studies to confirm rate-determining steps .

Q. How can researchers design in vitro assays to assess the compound’s neuropharmacological potential without commercial reference standards?

- Methodological Answer :

- Synthesize an internal standard via -Boc protection followed by deprotection to ensure purity .

- Use patch-clamp electrophysiology on GABA receptors expressed in HEK293 cells to measure chloride ion flux .

- Cross-reference dose-response curves with structurally similar pyrrolidine derivatives (e.g., 3-fluoropyrrolidine analogs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.